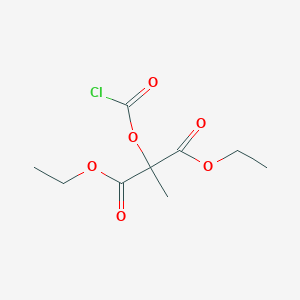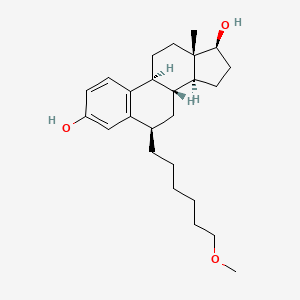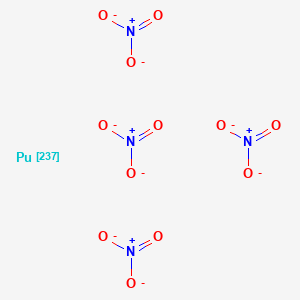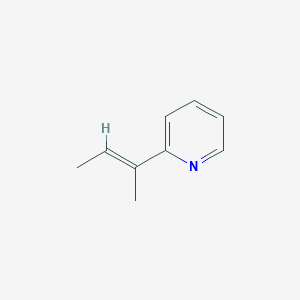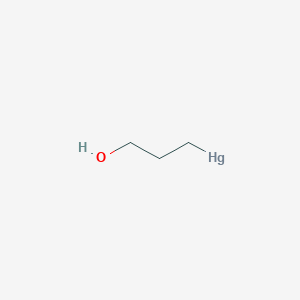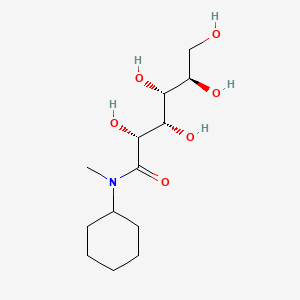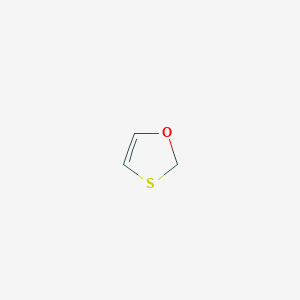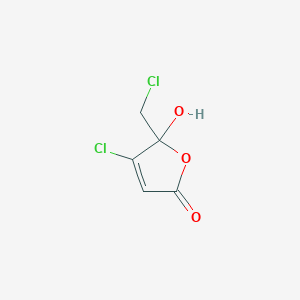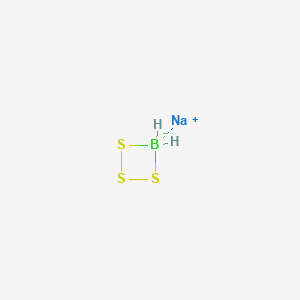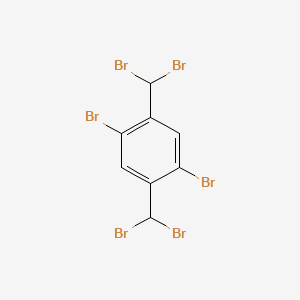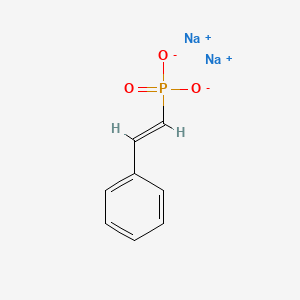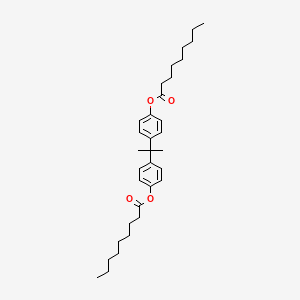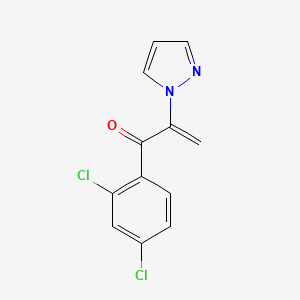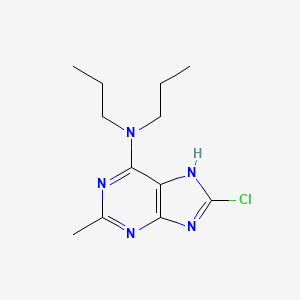
8-chloro-2-methyl-N,N-dipropyl-7H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 19130 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications
準備方法
The synthesis of NSC 19130 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial step involves the formation of the core structure of NSC 19130 through a series of chemical reactions. This often requires the use of catalysts and specific temperature conditions to ensure the correct formation of the compound.
Purification: After the initial formation, the compound undergoes purification processes to remove any impurities. This can involve techniques such as crystallization or chromatography.
Final Modifications: The final step involves making any necessary modifications to the compound to achieve the desired chemical structure. This can include adding functional groups or making other chemical alterations.
In industrial settings, the production of NSC 19130 is scaled up using similar methods but with adjustments to accommodate larger quantities. This often involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity.
化学反応の分析
NSC 19130 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
NSC 19130 has a wide range of applications in scientific research, including:
Chemistry: In chemistry, NSC 19130 is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: In biology, NSC 19130 is studied for its potential effects on biological systems. This includes research into its potential as a therapeutic agent for various diseases.
Medicine: In medicine, NSC 19130 is being investigated for its potential use in the treatment of certain medical conditions. This includes research into its mechanism of action and its effects on different biological pathways.
Industry: In industry, NSC 19130 is used in the production of various products. This includes its use as an intermediate in the synthesis of other chemicals and its potential use in the development of new materials.
作用機序
The mechanism of action of NSC 19130 involves its interaction with specific molecular targets and pathways. This can include binding to certain proteins or enzymes, altering their activity, and affecting various biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
類似化合物との比較
NSC 19130 can be compared to other similar compounds to highlight its unique properties. Some similar compounds include:
NSC 125973: This compound has similar chemical properties but differs in its specific applications and effects.
NSC 2107: This compound is used in similar research applications but has a different mechanism of action.
NSC 44150: This compound has similar chemical reactions but differs in its industrial applications.
The uniqueness of NSC 19130 lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications in different scientific fields.
特性
CAS番号 |
5444-62-2 |
|---|---|
分子式 |
C12H18ClN5 |
分子量 |
267.76 g/mol |
IUPAC名 |
8-chloro-2-methyl-N,N-dipropyl-7H-purin-6-amine |
InChI |
InChI=1S/C12H18ClN5/c1-4-6-18(7-5-2)11-9-10(14-8(3)15-11)17-12(13)16-9/h4-7H2,1-3H3,(H,14,15,16,17) |
InChIキー |
LFIVXCGAAMILTK-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C1=NC(=NC2=C1NC(=N2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



